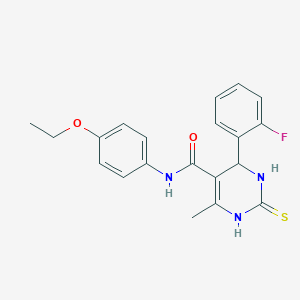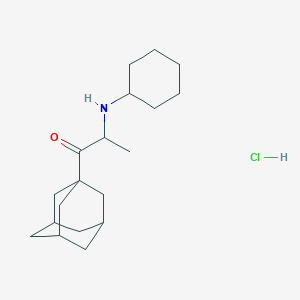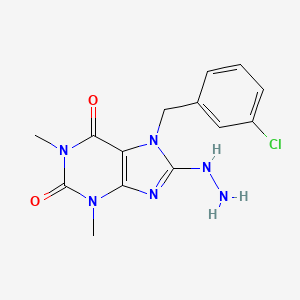![molecular formula C16H13ClF3NOS B4967627 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide, also known as CTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, inflammation, and pain management. In cancer treatment, 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation and pain management studies have demonstrated the anti-inflammatory and analgesic properties of 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways and molecular targets. Studies have shown that 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and pain signaling pathways.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the alleviation of pain. Additionally, 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its potential for the development of new drugs for cancer treatment, inflammation, and pain management. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide include exploring its potential for the development of new drugs, investigating its mechanism of action in more detail, and determining its safety and toxicity profiles. Additionally, further studies are needed to fully understand the potential applications of 3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide in other areas of scientific research.
Synthesis Methods
3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenethiol with 2-(trifluoromethyl)benzaldehyde, followed by the addition of propanoyl chloride. The final product is obtained through purification and isolation techniques.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-11-5-7-12(8-6-11)23-10-9-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSCQGUFSCKDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)

![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4967577.png)
![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
